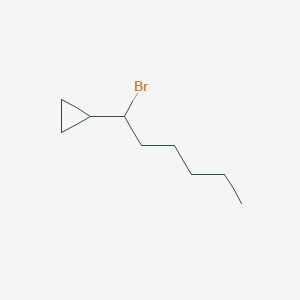
(1-Bromohexyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromohexyl)cyclopropane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopropane ring substituted with a 1-bromohexyl group. This compound is part of the cyclopropane family, known for their strained ring structures and unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For (1-Bromohexyl)cyclopropane, a typical synthetic route might involve the reaction of a suitable alkene with a brominated carbene . The reaction conditions often include the use of a strong base like potassium hydroxide (KOH) to generate the carbene in situ from a precursor such as bromoform .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
(1-Bromohexyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form hexylcyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hexylcyclopropane derivatives.
Reduction: Hexylcyclopropane.
Oxidation: Cyclopropyl ketones or alcohols.
科学的研究の応用
(1-Bromohexyl)cyclopropane has several applications in scientific research:
作用機序
The mechanism of action of (1-Bromohexyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the hexyl group, making it less complex.
Cyclopropyl bromide: Another simple brominated cyclopropane derivative.
Hexylcyclopropane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
(1-Bromohexyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-bromohexyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-bromohexylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7H2,1H3 |
InChIキー |
VXBZBFPNAOCQBY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C1CC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
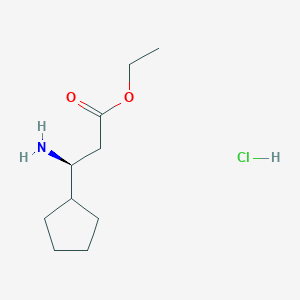

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
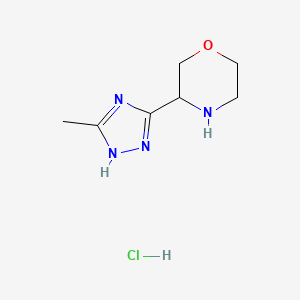
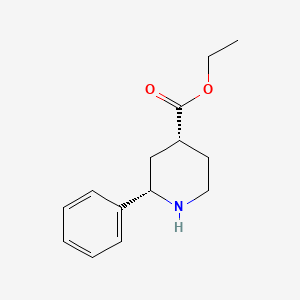
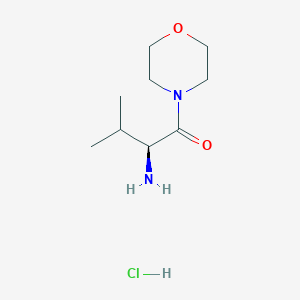
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)
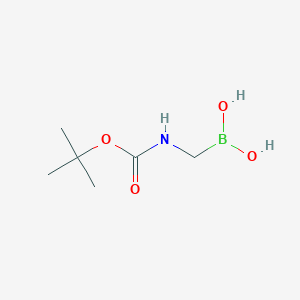
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
